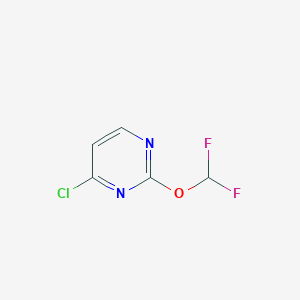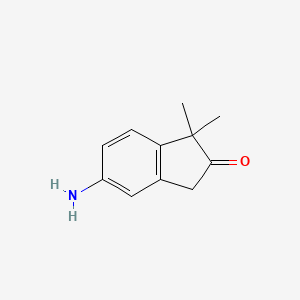![molecular formula C7H6ClN3O B11912357 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the assembly of the pyrazolopyridine system. One common method is the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines . This reaction is known for its mild conditions, broad substrate scope, and scalability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These are also potent inhibitors of FGFRs and other kinases.
Riociguat: A compound with a similar pyrazolopyridine core, used as a therapeutic agent for pulmonary hypertension.
Uniqueness
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile building block in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-6-4(3-9-11)2-5(8)7(12)10-6/h2-3H,1H3,(H,10,12) |
Clave InChI |
DHYTYSWQZASYHY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C(=O)N2)Cl)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)


![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)





![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)


